![molecular formula C24H22FN5O3S B2539828 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-51-0](/img/structure/B2539828.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
Scientific Research Applications
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By enhancing GIRK channel activity, this compound could potentially modulate neuronal signaling, impacting conditions such as epilepsy, pain, and addiction.
Cardiovascular Applications
GIRK channels are also present in cardiac tissue. Investigating the compound’s effects on cardiac electrophysiology, arrhythmias, and contractility could lead to novel treatments for cardiovascular diseases. Its selectivity for GIRK1/2 channels makes it an intriguing candidate for further study.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus inhibiting neuronal activity.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its likelihood of firing an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal signaling pathways . By decreasing neuronal excitability, it can modulate the transmission of signals within the nervous system. This can have various downstream effects, depending on the specific type of neuron and the nature of the signals it transmits .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in neurons involved in pain signaling, this could potentially lead to a decrease in the perception of pain .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-18-4-2-3-10-26-18)12-21(16-5-7-17(25)8-6-16)28-23(22)30(29-15)19-9-11-34(32,33)14-19/h2-8,10,12,19H,9,11,13-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUWVGGPSEWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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